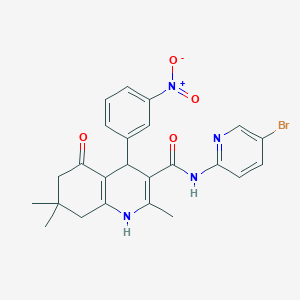![molecular formula C28H18F3N3O2S2 B304255 6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304255.png)
6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPTP-T and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of MPTP-T is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes in the body. This binding may lead to changes in the activity of these proteins or enzymes, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
MPTP-T has been shown to have a range of biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. MPTP-T has also been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPTP-T in lab experiments is its high selectivity for certain proteins and enzymes. This selectivity allows researchers to target specific pathways or processes in the body, which can be useful for studying disease mechanisms or developing new drugs. However, one limitation of using MPTP-T is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research involving MPTP-T. One area of interest is the development of new fluorescent probes based on the structure of MPTP-T. These probes could be used to study a wide range of biological processes and could have applications in diagnostic imaging and drug development. Another potential direction for research is the development of new drugs based on the structure of MPTP-T. These drugs could be used to treat a variety of diseases and could have advantages over existing therapies. Overall, the unique properties of MPTP-T make it a promising compound for future scientific research.
Synthesemethoden
The synthesis of MPTP-T involves the reaction of 4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine with 10H-phenothiazine-10-carboxylic acid chloride in the presence of a base. The resulting product is then reacted with 4-methoxyaniline to form the final compound, MPTP-T. The synthesis of MPTP-T has been well documented in the literature and is considered to be a relatively straightforward process.
Wissenschaftliche Forschungsanwendungen
MPTP-T has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of MPTP-T as a fluorescent probe for the detection of protein-protein interactions. MPTP-T has also been shown to have potential applications in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
Produktname |
6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine |
|---|---|
Molekularformel |
C28H18F3N3O2S2 |
Molekulargewicht |
549.6 g/mol |
IUPAC-Name |
[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C28H18F3N3O2S2/c1-36-16-12-10-15(11-13-16)18-14-17(28(29,30)31)23-24(32)25(38-26(23)33-18)27(35)34-19-6-2-4-8-21(19)37-22-9-5-3-7-20(22)34/h2-14H,32H2,1H3 |
InChI-Schlüssel |
WWOCLUOEBKBCCJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64)N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304188.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304189.png)



